(1S)-1-(piperidin-4-yl)ethan-1-ol

Description

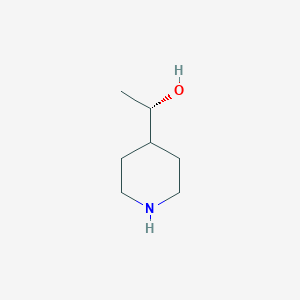

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-piperidin-4-ylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(9)7-2-4-8-5-3-7/h6-9H,2-5H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJKRLGXVKYIGQ-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCNCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CCNCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001298389 | |

| Record name | (αS)-α-Methyl-4-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001298389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546093-46-3 | |

| Record name | (αS)-α-Methyl-4-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546093-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-Methyl-4-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001298389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (1S)-1-(piperidin-4-yl)ethan-1-ol: Physicochemical Properties, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of the chiral piperidine derivative, (1S)-1-(piperidin-4-yl)ethan-1-ol. The document details its physicochemical characteristics, outlines relevant experimental protocols for their determination, and provides a potential synthetic route. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Physicochemical Properties

The piperidine moiety, a saturated heterocycle, confers basic properties to the molecule due to the lone pair of electrons on the nitrogen atom. The pKa of the conjugate acid of piperidine is approximately 11.2, and the presence of substituents can modulate this value. The ethan-1-ol substituent at the 4-position is not expected to dramatically alter the basicity of the piperidine nitrogen. Therefore, the pKa of the protonated piperidine nitrogen of this compound is predicted to be in the range of 10-11. The hydroxyl group is a very weak acid, with a predicted pKa of around 15, and will not significantly contribute to the acidic/basic properties under physiological conditions.

Lipophilicity, a key factor in membrane permeability and protein binding, is estimated by the partition coefficient between octanol and water (logP). For 1-(1-ethylpiperidin-4-yl)ethan-1-ol, a structurally related compound, a predicted XlogP of 1.1 is available.[1] Given the similar structural features, the logP of this compound is anticipated to be in a comparable range, suggesting a relatively low to moderate lipophilicity.

Aqueous solubility is crucial for drug absorption and formulation. Piperidine itself is miscible with water.[2][3][4] The presence of the polar hydroxyl group in this compound is expected to enhance its water solubility. The hydrochloride salt form of this compound, with the CAS number 2059911-70-3, will exhibit significantly higher aqueous solubility compared to the free base.[5][6][7][8]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Range | Comments |

| pKa (Piperidine Nitrogen) | 10 - 11 | Based on the pKa of piperidine and related 4-substituted derivatives. |

| pKa (Hydroxyl Group) | ~15 | The hydroxyl group is a very weak acid. |

| logP | 0.5 - 1.5 | Estimated based on structurally similar compounds. |

| Aqueous Solubility | High (especially as HCl salt) | The polar alcohol and basic nitrogen contribute to water solubility. |

Experimental Protocols

To experimentally determine the basic properties of this compound, standard laboratory procedures can be employed.

Determination of pKa

The pKa of the piperidine nitrogen can be determined by potentiometric titration.

Protocol:

-

Sample Preparation: A known concentration of this compound hydrochloride is dissolved in deionized water.

-

Titration: The solution is titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH), while monitoring the pH using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the piperidinium ions have been neutralized.

Determination of logP

The octanol-water partition coefficient (logP) can be measured using the shake-flask method.

Protocol:

-

Phase Preparation: Equal volumes of n-octanol and water are mutually saturated by vigorous mixing, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in the aqueous phase. An equal volume of the saturated n-octanol is added.

-

Equilibration: The mixture is shaken for a sufficient time to allow for partitioning equilibrium to be reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the aqueous and octanolic phases.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

The aqueous solubility can be determined using the equilibrium solubility method.

Protocol:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of water or a buffer of a specific pH.

-

Equilibration: The suspension is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is removed by filtration or centrifugation.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Synthesis

The stereoselective synthesis of this compound can be achieved through various synthetic strategies. A plausible approach involves the asymmetric reduction of a suitable ketone precursor.

A potential synthetic route starts from 4-acetylpyridine. The pyridine ring can be protected, for instance, by N-oxidation, followed by reduction to the corresponding piperidine. The resulting 1-(piperidin-4-yl)ethanone can then be subjected to stereoselective reduction of the ketone functionality to yield the desired (1S)-enantiomer of the alcohol. This can be accomplished using chiral reducing agents or through biocatalytic methods.

Biological Context and Potential Applications

Piperidine and its derivatives are prevalent scaffolds in a wide range of biologically active compounds and approved drugs.[4][9][10][11] These structures are known to interact with various biological targets, particularly within the central nervous system (CNS). The basic nitrogen of the piperidine ring is often crucial for forming salt bridges with acidic residues in protein binding pockets.

While specific biological targets for this compound have not been extensively reported, its structural similarity to other pharmacologically active piperidine-containing molecules suggests potential for interaction with G-protein coupled receptors (GPCRs), ion channels, or enzymes. For example, substituted piperidin-4-yl-methanol derivatives have been investigated for a variety of biological activities.[9]

The chirality of the molecule at the 1-position of the ethanol substituent is likely to be a critical determinant of its biological activity and selectivity. Stereoisomers often exhibit different pharmacological profiles, and the (1S) configuration may confer specific binding properties to a particular biological target.

Further research is warranted to elucidate the specific biological targets and potential therapeutic applications of this compound. High-throughput screening against a panel of relevant biological targets would be a logical next step in characterizing its pharmacological profile.

Conclusion

This compound is a chiral piperidine derivative with basic properties conferred by the piperidine nitrogen. Its predicted physicochemical profile suggests moderate lipophilicity and good aqueous solubility, particularly as a salt. This technical guide has provided an overview of its core basic properties, outlined standard experimental protocols for their determination, and suggested a potential synthetic route. The biological significance of this compound remains an area for further investigation, with its structural features suggesting potential for interaction with various biological targets, making it a molecule of interest for further research in drug discovery and development.

References

- 1. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 2059911-70-3(this compound hydrochloride) | Kuujia.com [nl.kuujia.com]

- 3. 2059911-70-3(this compound hydrochloride) | Kuujia.com [pt.kuujia.com]

- 4. ajchem-a.com [ajchem-a.com]

- 5. 2059911-70-3(this compound hydrochloride) | Kuujia.com [de.kuujia.com]

- 6. 2059911-70-3|(S)-1-(Piperidin-4-yl)ethan-1-ol hydrochloride|BLD Pharm [bldpharm.com]

- 7. This compound hydrochloride | 2059911-70-3 [sigmaaldrich.com]

- 8. 2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride (1423027-18-2) for sale [vulcanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

(1S)-1-(piperidin-4-yl)ethan-1-ol chemical structure and stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S)-1-(piperidin-4-yl)ethan-1-ol is a chiral piperidine derivative that holds significance as a versatile building block in medicinal chemistry. Its specific stereochemistry and the presence of both a secondary amine and a secondary alcohol functional group make it a valuable synthon for the development of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known properties of this compound, along with a detailed hypothetical protocol for its asymmetric synthesis and characterization.

Chemical Structure and Stereochemistry

This compound is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a (1S)-1-hydroxyethyl group. The molecule possesses a single chiral center at the carbon atom of the ethanol moiety, giving rise to two enantiomers. This guide focuses specifically on the (S)-enantiomer.

Chemical Structure:

-

2D Structure:

-

3D Structure:

Stereochemistry and Cahn-Ingold-Prelog (CIP) Priority Assignment:

The absolute configuration of the chiral center is designated as 'S' according to the Cahn-Ingold-Prelog (CIP) priority rules. The assignment is as follows:

-

Identify the chiral center: The carbon atom bonded to the hydroxyl group, the methyl group, the hydrogen atom, and the piperidin-4-yl group.

-

Assign priorities to the substituents:

-

Priority 1: The hydroxyl group (-OH) has the highest priority due to the higher atomic number of oxygen (O=8) compared to carbon (C=6) and hydrogen (H=1).

-

Priority 2: The piperidin-4-yl group has the next highest priority. The carbon of this group is attached to two other carbons and a nitrogen within the ring.

-

Priority 3: The methyl group (-CH3) has the third priority.

-

Priority 4: The hydrogen atom (-H) has the lowest priority.

-

-

Orient the molecule: The molecule is oriented so that the lowest priority group (hydrogen) is pointing away from the viewer.

-

Determine the direction of priority: Tracing the path from priority 1 to 2 to 3 reveals a counter-clockwise direction, which designates the stereocenter as (S) .

Physicochemical Properties

| Property | Value (for (S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride) | Reference |

| CAS Number | 2059911-70-3 | [1] |

| Molecular Formula | C₇H₁₆ClNO | [1] |

| Molecular Weight | 165.66 g/mol | [1] |

| SMILES | O--INVALID-LINK--C1CCNCC1.[H]Cl | [1] |

| Property | Predicted/Estimated Value (for related compounds) | Reference |

| Boiling Point | ~244.6 °C at 760 mmHg (for 4-piperidin-1-yl-butan-1-ol) | |

| Density | ~0.949 g/cm³ (for 4-piperidin-1-yl-butan-1-ol) | |

| pKa | Estimated to be in the range of 9-11 for the piperidine nitrogen. | |

| Solubility | The hydrochloride salt is expected to be soluble in polar solvents like water, methanol, and ethanol. | [2] |

Spectroscopic Data (Hypothetical)

While specific experimental spectra for this compound are not widely published, the following represents expected spectral data based on its structure and data from analogous compounds.

¹H NMR (400 MHz, CDCl₃, δ):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.70 | q, J = 6.4 Hz | 1H | -CH(OH)- |

| ~3.05 | m | 2H | Piperidine H-2e, H-6e |

| ~2.60 | m | 2H | Piperidine H-2a, H-6a |

| ~2.00-1.80 | br s | 2H | -NH, -OH |

| ~1.75 | m | 2H | Piperidine H-3e, H-5e |

| ~1.50 | m | 1H | Piperidine H-4 |

| ~1.30 | m | 2H | Piperidine H-3a, H-5a |

| ~1.20 | d, J = 6.4 Hz | 3H | -CH₃ |

¹³C NMR (100 MHz, CDCl₃, δ):

| Chemical Shift (ppm) | Assignment |

| ~70.0 | -C(OH)- |

| ~46.0 | Piperidine C-2, C-6 |

| ~44.0 | Piperidine C-4 |

| ~29.0 | Piperidine C-3, C-5 |

| ~22.0 | -CH₃ |

Mass Spectrometry (ESI+):

-

m/z = 130.1226 [M+H]⁺ (Calculated for C₇H₁₆NO⁺)

Asymmetric Synthesis (Hypothetical Experimental Protocol)

The asymmetric synthesis of this compound can be achieved through various stereoselective methods. A common approach involves the asymmetric reduction of a suitable ketone precursor, such as 1-(piperidin-4-yl)ethan-1-one, using a chiral catalyst.

Logical Workflow for Asymmetric Synthesis:

Caption: Workflow for the asymmetric synthesis of this compound.

Detailed Protocol:

-

N-Protection of 1-(piperidin-4-yl)ethan-1-one:

-

To a solution of 1-(piperidin-4-yl)ethan-1-one (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-1-(piperidin-4-yl)ethan-1-one.

-

-

Asymmetric Reduction:

-

In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve (R)-2-methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -20 °C and slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 eq).

-

Stir the mixture for 15 minutes.

-

Add a solution of N-Boc-1-(piperidin-4-yl)ethan-1-one (1.0 eq) in anhydrous THF dropwise over 30 minutes.

-

Stir the reaction at -20 °C for 4 hours.

-

Quench the reaction by the slow addition of methanol.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Remove the solvent under reduced pressure.

-

Extract the residue with ethyl acetate and wash with water and brine.

-

Dry the organic layer and concentrate to obtain the crude (S)-N-Boc-1-(piperidin-4-yl)ethan-1-ol.

-

-

Deprotection:

-

Dissolve the crude (S)-N-Boc-1-(piperidin-4-yl)ethan-1-ol in a solution of hydrochloric acid in dioxane (4 M) or trifluoroacetic acid (TFA) in DCM.

-

Stir the mixture at room temperature for 2 hours.

-

Monitor the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride salt of this compound.

-

The free base can be obtained by neutralization with a suitable base and subsequent extraction.

-

-

Purification:

-

The final product can be purified by column chromatography on silica gel or by recrystallization to afford the desired this compound with high enantiomeric purity.

-

Biological Activity and Applications in Drug Development

While specific biological data for this compound is limited in publicly accessible literature, the piperidine scaffold is a well-established pharmacophore in numerous approved drugs and clinical candidates. Piperidine derivatives are known to exhibit a wide range of biological activities, including but not limited to, CNS disorders, cardiovascular diseases, and oncology.

The structural motifs present in this compound suggest its potential as a key intermediate in the synthesis of more complex molecules targeting various biological pathways. The secondary amine provides a point for further functionalization, while the chiral secondary alcohol can be involved in crucial hydrogen bonding interactions with biological targets.

Potential Signaling Pathway Involvement (Hypothetical):

Caption: Hypothetical role of this compound in a drug discovery context.

Conclusion

This compound is a chiral building block with significant potential for the synthesis of novel and stereochemically defined pharmaceutical agents. This guide has provided a detailed overview of its chemical structure, stereochemistry, and a plausible synthetic route. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential. The provided hypothetical protocols and data serve as a valuable resource for researchers and scientists engaged in the field of drug discovery and development.

References

The Elusive Mechanism of (1S)-1-(piperidin-4-yl)ethan-1-ol: A Guide to a Versatile Chemical Scaffold

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the mechanism of action of the chiral molecule (1S)-1-(piperidin-4-yl)ethan-1-ol. A thorough review of the scientific literature and chemical databases reveals that this specific compound is primarily classified as a chemical intermediate or a building block for organic synthesis. There is currently no publicly available research detailing its specific mechanism of action, pharmacological profile, or any associated quantitative data from biological assays.

Consequently, this document will shift focus to the broader context of the piperidine scaffold, of which this compound is a derivative. The piperidine ring is a ubiquitous structural motif in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. This guide will, therefore, provide an overview of the diverse mechanisms of action associated with molecules containing the piperidine core, offering insights into the potential, albeit speculative, applications of its derivatives.

The Piperidine Scaffold: A Privileged Structure in Pharmacology

The piperidine nucleus is a saturated heterocycle that is a key pharmacophore in numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations allow for potent and selective interactions with a variety of biological targets.

Diverse Pharmacological Activities of Piperidine-Containing Compounds

Compounds featuring the piperidine moiety have been shown to exhibit a broad spectrum of biological activities. The versatility of this scaffold is highlighted by its role in the development of agents targeting the central nervous system, as well as those with anticancer, antiviral, and anti-inflammatory properties.

A review of piperidin-4-ones, closely related structures to the compound , reveals their role as versatile intermediates in the synthesis of compounds with a wide range of pharmacological activities, including:

-

Anticancer agents

-

Anti-HIV agents

-

Anticonvulsants

-

Antibacterial agents

-

Antitubercular agents[1]

The adaptability of the piperidine pharmacophore allows for modifications that can enhance receptor interactions and biological activities[1]. This inherent modularity makes it a valuable starting point for the design of novel therapeutics.

Potential Therapeutic Areas for Piperidine Derivatives

Based on the established activities of various piperidine-containing molecules, several key therapeutic areas can be highlighted as potential avenues of investigation for novel derivatives.

Central Nervous System Disorders

The piperidine ring is a core component of many successful CNS drugs, including antipsychotics and analgesics. Its physicochemical properties often contribute to blood-brain barrier penetration, a critical attribute for centrally acting agents.

Oncology

The development of piperidine-based compounds as anticancer agents is an active area of research. For instance, derivatives of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol have been investigated as selective inhibitors of glutaminase 1 (GLS1), an enzyme implicated in cancer cell metabolism. These compounds have been shown to upregulate reactive oxygen species (ROS) levels and exhibit antitumor activity in xenograft models.

In a separate line of research, a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold was utilized to develop inhibitors of the NLRP3 inflammasome, a key component of the inflammatory response implicated in various diseases, including some cancers. These compounds were shown to inhibit NLRP3-dependent pyroptosis and the release of interleukin-1β.

Infectious Diseases

The piperidine scaffold has been incorporated into molecules with antibacterial and anti-HIV properties[1]. For example, 2-(piperidin-4-yl)ethan-1-amine has been reported to have antibacterial and antifungal properties, with activity against Mycobacterium species.

Conclusion

While a specific mechanism of action for this compound cannot be provided due to the absence of dedicated research, the broader family of piperidine-containing compounds represents a rich source of pharmacological innovation. The piperidine scaffold is a privileged structure in drug discovery, contributing to a diverse range of therapeutic agents. The utility of this compound lies in its potential as a chiral building block for the synthesis of novel, stereospecific molecules that may target a variety of biological pathways. Future research originating from the use of this intermediate will be necessary to elucidate the specific mechanisms of any resulting active pharmaceutical ingredients.

Due to the lack of specific data for this compound, the inclusion of quantitative data tables, detailed experimental protocols, and signaling pathway diagrams would be speculative and is therefore omitted from this guide. Researchers utilizing this intermediate are encouraged to conduct comprehensive preclinical studies to determine the pharmacological profile of any new chemical entities synthesized.

References

(1S)-1-(piperidin-4-yl)ethan-1-ol discovery and history

An In-Depth Technical Guide on (1S)-1-(Piperidin-4-yl)ethan-1-ol: Discovery and History

Introduction

The piperidine ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] This versatile heterocyclic amine is a key pharmacophore in drug development, with derivatives exhibiting activities including anticancer, anti-HIV, analgesic, and CNS-modulating properties.[2][3] The compound this compound belongs to this broad class of molecules and represents a chiral building block with potential for developing novel therapeutics. Due to its specific stereochemistry, it can offer enhanced selectivity and potency for its biological targets. This guide provides a comprehensive overview of the discovery, synthesis, and potential applications of this compound, drawing upon the broader history and chemistry of piperidine derivatives.

Discovery and Historical Context

The emergence of stereoselective synthesis techniques has allowed for the preparation of specific enantiomers of chiral piperidine derivatives like this compound. This capability is crucial in modern drug development, as different enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles. The availability of this compound as a chemical building block from various suppliers indicates its utility in the synthesis of more complex molecules for drug discovery programs.[4][5]

Synthetic Methodologies

The synthesis of this compound can be conceptualized through established organometallic and stereoselective reduction techniques, starting from a suitable piperidine precursor. A common starting material is a protected piperidin-4-one.

General Synthetic Workflow

A plausible synthetic route to this compound is outlined below. This workflow is representative of modern asymmetric synthesis strategies.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a representative, hypothetical protocol for the synthesis of this compound, based on general organic chemistry principles and syntheses of similar compounds.

Step 1: Grignard Reaction

-

To a solution of N-benzyl-piperidin-4-one (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add methylmagnesium bromide (1.2 eq, 3 M in diethyl ether) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield racemic 1-(N-benzyl-piperidin-4-yl)ethan-1-ol.

Step 2: Chiral Resolution (Enzymatic)

-

Dissolve the racemic alcohol (1.0 eq) and vinyl acetate (3.0 eq) in tert-butyl methyl ether.

-

Add lipase B from Candida antarctica (Novozym 435) (10% w/w).

-

Shake the mixture at 30 °C and monitor the reaction by chiral HPLC.

-

Once approximately 50% conversion is reached, filter off the enzyme and wash with tert-butyl methyl ether.

-

Concentrate the filtrate and separate the resulting (R)-acetate and the unreacted (S)-alcohol by column chromatography on silica gel.

Step 3: Deprotection

-

Dissolve the (1S)-1-(N-benzyl-piperidin-4-yl)ethan-1-ol (1.0 eq) in ethanol.

-

Add palladium on carbon (10 mol%).

-

Hydrogenate the mixture under a balloon of hydrogen gas at room temperature overnight.

-

Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to yield this compound.

Potential Pharmacological Activity and Signaling Pathways

Given that the piperidine scaffold is present in a vast array of pharmacologically active molecules, this compound is a valuable chiral intermediate for the synthesis of compounds targeting various receptors and enzymes. For instance, many piperidine derivatives are known to interact with G-protein coupled receptors (GPCRs), such as opioid, dopamine, and serotonin receptors, or ion channels.

The following diagram illustrates a generalized GPCR signaling pathway that could be modulated by a drug candidate synthesized from this compound.

Caption: Generalized GPCR signaling pathway potentially modulated by a piperidine derivative.

Quantitative Data

As there is no publicly available quantitative biological data specifically for this compound, the following table provides a template with hypothetical data for a derivative of this compound, illustrating the types of data that would be collected during a drug discovery campaign.

| Compound ID | Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Selectivity (vs. Off-Target) |

| Derivative A | Receptor X | 15.2 | 45.8 | >100-fold vs. Receptor Y |

| Derivative B | Receptor X | 8.7 | 22.1 | >200-fold vs. Receptor Y |

| Derivative C | Receptor Z | 120.5 | 350.0 | >50-fold vs. Receptor W |

Experimental Protocols for Biological Assays

A crucial step in characterizing a new compound is to determine its binding affinity for its putative target. The following is a generalized protocol for a radioligand binding assay.

Radioligand Binding Assay Workflow

Caption: Workflow for a radioligand binding assay.

Detailed Protocol (Representative)

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a known concentration of a specific radioligand (e.g., [3H]-naloxone for opioid receptors), and varying concentrations of the test compound (derived from this compound). Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

-

Incubation: Incubate the plate at a specific temperature (e.g., 25 °C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Conclusion

This compound is a valuable chiral building block in medicinal chemistry. While its specific discovery and history are not well-documented, its importance lies in its potential for the stereoselective synthesis of novel drug candidates. The piperidine scaffold continues to be a privileged structure in drug discovery, and the availability of chiral intermediates like this compound enables the exploration of chemical space with greater precision, leading to the development of safer and more effective medicines. Future research will undoubtedly continue to leverage this and similar building blocks to create next-generation therapeutics for a wide range of diseases.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2059911-70-3|(S)-1-(Piperidin-4-yl)ethan-1-ol hydrochloride|BLD Pharm [bldpharm.com]

- 5. 546093-45-2|(R)-1-(Piperidin-4-yl)ethanol|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to (1S)-1-(piperidin-4-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S)-1-(piperidin-4-yl)ethan-1-ol is a chiral piperidine derivative that holds potential as a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical identifiers, including its CAS number, and summarizes the available information. While specific, in-depth experimental data and biological activity for this particular stereoisomer are not extensively documented in publicly accessible literature, this guide contextualizes its potential applications by examining the broader class of piperidine-containing compounds. The document highlights the synthetic utility and known pharmacological relevance of the piperidine scaffold, offering insights for researchers exploring the development of novel therapeutics.

Chemical Identifiers and Properties

Precise identification of a chemical entity is fundamental for research and development. The primary identifiers for this compound and its related stereoisomers are summarized below.

| Identifier | This compound hydrochloride | (R)-1-(Piperidin-4-yl)ethanol | 2-(piperidin-4-yl)ethan-1-ol (Racemate) |

| CAS Number | 2059911-70-3[1][2] | 546093-45-2[2] | 622-26-4 |

| Molecular Formula | C₇H₁₆ClNO | C₇H₁₅NO | C₇H₁₅NO |

| Molecular Weight | 165.66 g/mol [1] | 129.20 g/mol [2] | 129.20 g/mol |

| MDL Number | MFCD30535927[1] | MFCD18711421[2] | MFCD00006008 |

| SMILES | O--INVALID-LINK--C1CCNCC1.[H]Cl[1] | C--INVALID-LINK--C1CCNCC1[2] | OCCC1CCNCC1 |

Synthesis and Methodologies

General Synthetic Strategies for Piperidin-4-one Precursors

Piperidin-4-ones are versatile intermediates for the synthesis of 4-substituted piperidine derivatives, including this compound. Common synthetic methods for the piperidin-4-one core include:

-

Mannich Reaction: This one-pot multicomponent condensation reaction involves an amine, an aldehyde, and a ketone, and is a classical method for constructing the piperidin-4-one ring system[3][4].

-

Dieckmann Condensation: Intramolecular cyclization of a diester, followed by hydrolysis and decarboxylation, is another established route to piperidin-4-ones.

-

Michael Addition: The synthesis can also be achieved through a Michael addition of an amine to an α,β-unsaturated ester, followed by cyclization[5].

A general workflow for the synthesis of a protected piperidin-4-one, a likely precursor, is depicted below.

Enantioselective Reduction to this compound

The synthesis of the specific (1S) enantiomer would necessitate an enantioselective step. Starting from a suitable 4-acetylpiperidine precursor (with the piperidine nitrogen likely protected), an asymmetric reduction of the ketone would yield the desired chiral alcohol. Common methods for such transformations include the use of chiral catalysts or reagents, such as those derived from cinchona alkaloids or employing enzymatic reductions. A patent for the synthesis of related 2-(Piperidin-1-yl)ethanol derivatives mentions the preparation of pure optical isomers, suggesting that such separations or stereospecific syntheses are feasible within this class of compounds[6].

Biological and Pharmacological Context

While specific biological data for this compound is scarce in the public domain, the piperidine scaffold is a well-established pharmacophore present in a multitude of clinically approved drugs and biologically active molecules. The potential pharmacological relevance of this compound can be inferred from the activities of structurally related compounds.

The Piperidine Moiety in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including its ability to improve the pharmacokinetic profile of drug candidates. Derivatives of piperidine have demonstrated a wide range of biological activities, including but not limited to:

-

Anticancer and Anti-HIV activity: Piperidin-4-ones have been identified as versatile intermediates for the synthesis of compounds with potential anticancer and anti-HIV properties[3].

-

Antimicrobial and Antifungal activity: Various piperidin-4-one derivatives have been synthesized and shown to exhibit significant antibacterial and antifungal activities[4][7].

-

Central Nervous System (CNS) Activity: The piperidine nucleus is a key component in many CNS-acting drugs, including analgesics and antipsychotics.

-

Enzyme Inhibition: Piperidine derivatives have been explored as inhibitors of various enzymes. For instance, certain piperidinone derivatives have been evaluated as cholinesterase inhibitors for potential use in Alzheimer's disease therapy.

The general relationship of piperidine derivatives to biological targets can be visualized as follows:

Future Directions and Research Opportunities

The lack of extensive public data on this compound suggests that this compound may be an under-explored building block with significant potential. Key areas for future research include:

-

Development of robust and scalable enantioselective synthetic routes.

-

Screening for biological activity against a wide range of targets, leveraging the known pharmacological space of piperidine derivatives.

-

Use as a chiral building block for the synthesis of more complex molecules with therapeutic potential.

-

Investigation of its potential as a ligand for various receptors and enzymes, given the versatility of the piperidine scaffold.

Conclusion

This compound, identified by the CAS number 2059911-70-3 for its hydrochloride salt, is a chiral chemical entity with potential applications in drug discovery and medicinal chemistry. While detailed experimental protocols and specific biological data for this compound are not widely available, its structural relationship to a vast array of pharmacologically active piperidine derivatives suggests its potential as a valuable building block for the development of novel therapeutics. Further research into its synthesis and biological evaluation is warranted to fully elucidate its potential.

References

- 1. 2059911-70-3|(S)-1-(Piperidin-4-yl)ethan-1-ol hydrochloride|BLD Pharm [bldpharm.com]

- 2. 546093-45-2|(R)-1-(Piperidin-4-yl)ethanol|BLD Pharm [bldpharm.com]

- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]

- 6. EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics - Google Patents [patents.google.com]

- 7. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

(1S)-1-(piperidin-4-yl)ethan-1-ol molecular weight and formula

An In-depth Technical Guide to (1S)-1-(piperidin-4-yl)ethan-1-ol

This guide provides an in-depth look at the physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These properties are essential for a variety of applications, from experimental design to computational modeling.

| Property | Value |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.2 g/mol |

| CAS Number | 6457-48-3 (for the non-stereospecific form) |

Representative Experimental Protocol

Objective: To determine the molecular weight and purity of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

This compound sample

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Formic acid (FA), LC-MS grade

-

C18 reverse-phase HPLC column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

-

LC-MS system (e.g., Agilent 1290 Infinity II LC coupled with a 6545XT AdvanceBio Q-TOF)

Methodology:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of ACN and water.

-

From the stock solution, prepare a 10 µg/mL working solution using the same solvent mixture.

-

-

Liquid Chromatography (LC) Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 1 µL

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Mass Range: 50-500 m/z

-

Capillary Voltage: 3500 V

-

Nozzle Voltage: 500 V

-

Gas Temperature: 325 °C

-

Drying Gas Flow: 8 L/min

-

Sheath Gas Temperature: 350 °C

-

Sheath Gas Flow: 11 L/min

-

-

Data Analysis:

-

The retention time of the major peak in the chromatogram is used to assess purity.

-

The mass spectrum of the major peak is analyzed to confirm the molecular weight. The expected [M+H]⁺ ion for C₇H₁₅NO is m/z 130.12.

-

Workflow and Process Visualization

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel chemical entity such as this compound.

Caption: General workflow for physicochemical characterization of a novel compound.

Potential Research Areas for (1S)-1-(Piperidin-4-yl)ethan-1-ol: A Technical Guide for Drug Discovery Professionals

Introduction

(1S)-1-(Piperidin-4-yl)ethan-1-ol is a chiral piperidine derivative with a structure amenable to chemical modification, positioning it as a valuable scaffold in drug discovery. The piperidine moiety is a prevalent feature in numerous approved drugs, highlighting its favorable pharmacokinetic and pharmacodynamic properties. This technical guide explores potential research avenues for this compound, focusing on its synthesis, potential biological activities, and associated mechanisms of action based on data from structurally related compounds. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this and similar molecules.

Synthetic Strategies

Hypothetical Stereoselective Synthesis Workflow:

(1S)-1-(Piperidin-4-yl)ethan-1-ol: A Chiral Intermediate in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

(1S)-1-(piperidin-4-yl)ethan-1-ol is a valuable chiral building block in medicinal chemistry. Its structure, featuring a piperidine ring and a stereodefined secondary alcohol, makes it a critical intermediate for synthesizing complex, biologically active molecules. The piperidine moiety is a privileged scaffold in drug design, appearing in numerous pharmaceuticals due to its ability to improve pharmacokinetic properties and interact with biological targets.[1][2][3] The specific (S)-configuration of the alcohol group allows for precise, three-dimensional interactions with enzymes and receptors, which is crucial for potency and selectivity. This guide provides an in-depth overview of its synthesis, properties, and its pivotal role as a chemical intermediate, with a focus on its application in the development of novel therapeutic agents.

Chemical Properties and Data

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, reaction setup, and analytical characterization.

| Property | Value |

| CAS Number | 2059911-70-3 (for hydrochloride salt) |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| Appearance | Typically an off-white to white solid or oil |

| Chirality | (S)-enantiomer |

| Key Functional Groups | Secondary Alcohol, Secondary Amine (Piperidine) |

Synthesis of this compound

The synthesis of enantiomerically pure this compound is a critical step in its utilization. While various methods exist for the synthesis of chiral alcohols and piperidines, a common and effective strategy involves the asymmetric reduction of a suitable ketone precursor.[4][5] This ensures the correct stereochemistry at the carbinol center.

A representative synthetic pathway starts from N-protected 4-acetylpiperidine. The protecting group, often a tert-butoxycarbonyl (Boc) group, prevents side reactions at the piperidine nitrogen. This ketone is then subjected to a stereoselective reduction using a chiral reducing agent or a catalyst, followed by deprotection to yield the final product.

Role as a Key Intermediate in GLS1 Inhibitor Synthesis

The true value of this compound lies in its role as an intermediate for constructing more complex molecules. A prominent example is its use in the synthesis of novel, potent, and selective inhibitors of Glutaminase 1 (GLS1).[6] GLS1 is a key enzyme in cancer metabolism, and its inhibition is a promising strategy for cancer therapy.[7][8]

In this context, the piperidine nitrogen of this compound serves as a nucleophile. It is typically reacted with an electrophilic heterocyclic compound, such as a substituted 2-chloro-1,3,4-thiadiazole, via an SNAr (nucleophilic aromatic substitution) reaction. This reaction couples the piperidine scaffold to the pharmacophore responsible for GLS1 inhibition. The chiral alcohol remains intact and plays a crucial role in binding to the enzyme's allosteric site.

The resulting compounds have shown high potency and selectivity for GLS1 over GLS2.[6] The quantitative data below highlights the efficacy of a final compound synthesized using a similar piperidine-ethanol intermediate.

| Compound ID (Example) | GLS1 IC₅₀ (nM) | Selectivity (vs. GLS2) | Antitumor Activity (TGI %) |

| 24y [6] | 68 | >220-fold | 40.9% (A549), 42.0% (HCT116) |

TGI: Tumor Growth Inhibition in xenograft models.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the synthesis of the intermediate and its subsequent use.

Protocol 1: Synthesis of (1S)-1-(N-Boc-piperidin-4-yl)ethan-1-ol (Representative)

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the flask to 0°C. Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 eq.) dropwise to the catalyst solution and stir for 15 minutes.

-

Substrate Addition: Add a solution of tert-butyl 4-acetylpiperidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the mixture to 0°C and slowly quench the reaction by the dropwise addition of methanol until gas evolution ceases.

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the title compound.

Protocol 2: Synthesis of a 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol Analog [6][9]

-

Setup: In a sealed vial, dissolve this compound (1.2 eq.) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

-

Reagent Addition: Add the desired 2-chloro-5-substituted-1,3,4-thiadiazole (1.0 eq.) to the solution.

-

Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.), to the reaction mixture.

-

Reaction: Seal the vial and heat the reaction mixture to 80-100°C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer three times with ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude material via flash column chromatography or preparative HPLC to obtain the final pure compound.

Conclusion

This compound is a quintessential example of a chiral intermediate that enables the efficient synthesis of complex drug candidates. Its defined stereochemistry and the reactive handles of its functional groups allow for its incorporation into sophisticated molecular architectures. As demonstrated by its application in the development of GLS1 inhibitors, this building block is integral to creating next-generation therapeutics with high potency and selectivity. The synthetic routes and protocols outlined in this guide provide a framework for researchers to leverage the potential of this versatile intermediate in their own drug discovery programs.

References

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel glutaminase 1 allosteric inhibitor with 4-piperidinamine linker and aromatic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 9. jocpr.com [jocpr.com]

Introduction to GPR119 and Piperidine-Containing Agonists

An in-depth technical guide on the GPR119 agonist activity of a specific compound, (1S)-1-(piperidin-4-yl)ethan-1-ol, cannot be generated due to a lack of available scientific literature and public data. Extensive searches have not yielded specific quantitative data, experimental protocols, or signaling pathway information related to this particular molecule's interaction with the GPR119 receptor.

However, to fulfill the user's request for a comprehensive technical resource for researchers, scientists, and drug development professionals, this guide will instead focus on a well-characterized class of GPR119 agonists that feature a core piperidine scaffold. This allows for a detailed exploration of the structure-activity relationships, experimental evaluation, and signaling mechanisms relevant to piperidine-containing GPR119 agonists, which is a prominent structural motif in the development of these therapeutic agents.

G protein-coupled receptor 119 (GPR119) is a class A (rhodopsin-type) GPCR predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract.[1][2] Its activation is a promising therapeutic strategy for type 2 diabetes and related metabolic disorders.[1] GPR119 agonists stimulate glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells.[1][3] This dual mechanism of action helps to improve glucose homeostasis.[4]

The general structure of many synthetic GPR119 agonists consists of a central core, a linker, and a "headgroup," with a piperidine motif often being a key component of the "tail group."[5] The N-capped piperidine motif, in particular, has been identified as a crucial element for GPR119 agonist activity in several chemical series.[2]

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a downstream signaling cascade primarily through the Gαs protein subunit.[2] This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[1][2] The rise in cAMP is a key second messenger that mediates the physiological effects of GPR119 activation.

In pancreatic β-cells, elevated cAMP enhances glucose-stimulated insulin secretion. In intestinal L-cells, the increase in cAMP triggers the release of GLP-1.[1] GLP-1 itself then acts on its own receptor on β-cells to further potentiate insulin secretion.[3]

Quantitative Data for Representative Piperidine-Containing GPR119 Agonists

While data for "this compound" is unavailable, the following table summarizes in vitro potency data for other representative GPR119 agonists that feature a piperidine ring, demonstrating the range of activities that have been achieved with this scaffold.

| Compound ID | Structure | Assay Type | Target | EC50 (nM) | Efficacy/Intrinsic Activity (% max) | Reference |

| Compound 10 | Pyrimido[5,4-b][5][6]oxazine derivative with a tropine amine | GPR119 Activation | Human GPR119 | 13 | Not Reported | [1][7] |

| Compound 12 | Pyrimido[5,4-b][5][6]oxazine derivative with a piperidine amine | GPR119 Activation | Human GPR119 | 200 | Not Reported | [7] |

| Compound 15 | N-isopropyl carbamate derivative of Compound 10 | GPR119 Activation | Human GPR119 | 12 | Not Reported | [1][7] |

| N-...-amine (27) | N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivative | GPR119 Agonist Activity | Not Specified | Potent | Not Reported | [8] |

Experimental Protocols

The evaluation of GPR119 agonist activity typically involves a series of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro GPR119 Activation Assay (cAMP Accumulation)

This assay measures the ability of a compound to stimulate the production of cAMP in cells expressing the GPR119 receptor.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR119 are cultured in appropriate media.

-

Assay Preparation: Cells are seeded into 96- or 384-well plates and incubated.

-

Compound Treatment: On the day of the assay, the culture medium is replaced with an assay buffer. Test compounds are serially diluted and added to the cells.

-

Incubation: Cells are incubated with the compounds for a specified time (e.g., 30 minutes) at room temperature or 37°C to allow for GPR119 activation and subsequent cAMP production.

-

cAMP Detection: The reaction is stopped, and intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

-

Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration of agonist that gives half-maximal response) is calculated using non-linear regression.[4]

In Vivo Oral Glucose Tolerance Test (oGTT)

This test evaluates the effect of a GPR119 agonist on glucose disposal in an animal model.

Methodology:

-

Animal Model: Male C57BL/6N mice are typically used.

-

Acclimatization and Fasting: Animals are acclimatized to the housing conditions and then fasted overnight prior to the experiment.

-

Compound Administration: The test compound or vehicle is administered orally (p.o.) at a specific dose.

-

Glucose Challenge: After a set period (e.g., 30 or 60 minutes), a glucose solution is administered orally.

-

Blood Sampling: Blood samples are taken from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Glucose Measurement: Blood glucose levels are measured using a glucometer.

-

Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each treatment group and compared to the vehicle control to determine the glucose-lowering effect of the compound.[1][7]

Structure-Activity Relationship (SAR) of Piperidine-Containing GPR119 Agonists

The development of potent GPR119 agonists has involved extensive SAR studies. For many series of compounds, the piperidine moiety serves as a key scaffold.

-

N-Substitution: The substituent on the piperidine nitrogen is critical for activity. Often, an electron-withdrawing group or a heterocyclic ring system is required for potent agonism. For example, in some series, an N-capped piperidine with a carbamate was found to be essential for agonist activity.[2]

-

Linker to the Core: The nature of the linkage between the piperidine ring and the central pharmacophore influences potency and physicochemical properties.

-

Stereochemistry: The stereochemistry of substituents on the piperidine ring can have a significant impact on agonist activity, although specific data for the ethan-1-ol moiety is not available.

Conclusion

While specific data on "this compound" as a GPR119 agonist is not publicly available, the broader class of piperidine-containing GPR119 agonists has been extensively studied. These compounds demonstrate the importance of the piperidine scaffold in achieving potent GPR119 activation. The methodologies and signaling pathways described in this guide provide a foundational understanding for researchers and drug development professionals working on novel therapeutics targeting GPR119 for the treatment of type 2 diabetes and other metabolic diseases. Future research may yet explore simpler piperidine derivatives and further elucidate the minimal structural requirements for potent GPR119 agonism.

References

- 1. tandfonline.com [tandfonline.com]

- 2. A categorical structure-activity relationship analysis of GPR119 ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bridgene.com [bridgene.com]

- 6. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimisation of novel 4, 8-disubstituted dihydropyrimido[5,4-b][1,4]oxazine derivatives as potent GPR 119 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of (1S)-1-(piperidin-4-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S)-1-(piperidin-4-yl)ethan-1-ol is a chiral piperidine-containing building block of significant interest in medicinal chemistry. The piperidine moiety is a common scaffold in a wide array of pharmaceuticals and biologically active compounds. The specific stereochemistry of the secondary alcohol in this compound makes it a valuable synthon for the development of novel therapeutics. This document provides detailed protocols for a robust three-step synthesis of this compound, commencing from the commercially available N-Boc-4-acetylpiperidine. The key transformation involves an asymmetric reduction of the ketone functionality to establish the desired (S)-stereocenter at the alcohol.

Introduction

Piperidine and its derivatives are fundamental structural motifs in a vast number of natural products and synthetic drugs, exhibiting a wide range of biological activities. The introduction of chiral centers into these scaffolds can profoundly influence their pharmacological properties, including potency, selectivity, and metabolic stability. This compound, with its defined stereochemistry, serves as a crucial intermediate for the synthesis of complex molecules in drug discovery programs. Its utility lies in its bifunctional nature, possessing a secondary amine for further derivatization and a chiral secondary alcohol that can participate in stereospecific interactions with biological targets. While specific biological activities for this compound are not extensively documented, its value as a chiral building block is significant for constructing more complex and potent pharmaceutical agents.

Synthesis Overview

The synthesis of this compound is accomplished via a three-step sequence:

-

Step 1: Starting Material - The synthesis begins with the commercially available tert-butyl 4-acetylpiperidine-1-carboxylate (N-Boc-4-acetylpiperidine).

-

Step 2: Asymmetric Reduction - The key stereochemical feature is introduced through an enantioselective reduction of the ketone using the Corey-Bakshi-Shibata (CBS) reduction method. This reaction employs a chiral oxazaborolidine catalyst to direct the stereoselective addition of a hydride to the carbonyl group, yielding the desired (S)-alcohol.

-

Step 3: N-Boc Deprotection - The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen under acidic conditions to afford the target compound, this compound.

Experimental Protocols

Step 1: Starting Material

The starting material, tert-butyl 4-acetylpiperidine-1-carboxylate, is commercially available from various chemical suppliers.

Table 1: Starting Material Specifications

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| tert-butyl 4-acetylpiperidine-1-carboxylate | 206989-61-9 | C₁₂H₂₁NO₃ | 227.30 |

Step 2: Asymmetric Synthesis of (S)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate

This step utilizes the Corey-Bakshi-Shibata (CBS) reduction for the enantioselective reduction of the ketone.

Reagents and Materials:

-

tert-butyl 4-acetylpiperidine-1-carboxylate

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS, ~10 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add tert-butyl 4-acetylpiperidine-1-carboxylate (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to -30 °C in a dry ice/acetonitrile bath.

-

Slowly add (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq) to the stirred solution.

-

After stirring for 15 minutes, add borane-dimethyl sulfide complex (0.6 eq) dropwise, maintaining the temperature between -30 °C and -25 °C.

-

Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Upon completion, slowly quench the reaction by the dropwise addition of methanol at -30 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add saturated aqueous NH₄Cl solution and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate as a colorless oil.

Table 2: Expected Yield and Purity for Step 2

| Product Name | Expected Yield | Enantiomeric Excess (e.e.) |

| (S)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate | >90% | >95% |

Step 3: Synthesis of this compound

This final step involves the acidic cleavage of the N-Boc protecting group.

Reagents and Materials:

-

(S)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Sodium hydroxide (NaOH) solution (1 M)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

-

Dissolve (S)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (10 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).

-

Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Basify the aqueous layer to pH ~10 with 1 M NaOH solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

Table 3: Final Product Specifications

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield |

| This compound | 127264-14-6 | C₇H₁₅NO | 129.20 | >95% |

Visualizations

Caption: Synthetic workflow for this compound.

Application Notes

This compound is a valuable chiral building block for the synthesis of more complex molecules in drug discovery. The piperidine scaffold is a privileged structure in medicinal chemistry, and the introduction of a chiral hydroxyl group at the 4-position provides a key handle for generating derivatives with specific three-dimensional orientations.

Potential Applications:

-

Synthesis of Novel Pharmaceutical Agents: This compound can be used as a starting material for the synthesis of a wide range of biologically active molecules, including but not limited to, enzyme inhibitors, receptor agonists or antagonists, and modulators of ion channels.

-

Fragment-Based Drug Discovery: As a small, chiral molecule, it can be used as a fragment in screening campaigns to identify initial hits that can be elaborated into more potent drug candidates.

-

Elaboration of Known Pharmacophores: The secondary amine of the piperidine ring allows for a variety of chemical modifications, such as N-alkylation, N-arylation, or acylation, to explore the structure-activity relationships (SAR) of a given pharmacophore.

While the direct biological activity of this compound is not well-defined in the public domain, its structural motifs are present in numerous bioactive compounds. Therefore, its primary application lies in its role as a versatile and stereochemically defined intermediate for the synthesis of novel chemical entities with therapeutic potential.

Caption: Utility of this compound in drug discovery.

Application Notes and Protocols: Asymmetric Synthesis of (1S)-1-(piperidin-4-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S)-1-(piperidin-4-yl)ethan-1-ol is a chiral building block of significant interest in medicinal chemistry and drug development. Its stereochemically defined structure is a key component in the synthesis of various pharmacologically active compounds. The asymmetric synthesis of this molecule is crucial to ensure the desired biological activity and to minimize off-target effects associated with the other enantiomer. These application notes provide detailed protocols for the enantioselective synthesis of this compound via two primary methods: Biocatalytic Asymmetric Reduction and Catalytic Asymmetric Transfer Hydrogenation.

Synthetic Strategies Overview

The primary approach for the asymmetric synthesis of this compound involves the stereoselective reduction of a prochiral ketone precursor, N-Boc-4-acetylpiperidine. The N-Boc protecting group serves to activate the piperidine ring for subsequent modifications and can be readily removed under acidic conditions to yield the target compound.

Caption: General synthetic scheme for this compound.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for the two primary asymmetric synthesis methods, allowing for a direct comparison of their efficiency and stereoselectivity.

| Parameter | Biocatalytic Asymmetric Reduction | Catalytic Asymmetric Transfer Hydrogenation |

| Starting Material | N-Boc-4-acetylpiperidine | N-Boc-4-acetylpiperidine |

| Catalyst/Enzyme | Ketoreductase (KRED) | (1S,2S)-RuCl(p-cymene)(TsDPEN) |

| Reducing Agent | Isopropanol (cosubstrate) | Formic acid/triethylamine (5:2 azeotrope) |

| Solvent | Aqueous Buffer/Isopropanol | Dichloromethane (DCM) |

| Temperature | 30 °C | 28 °C |

| Reaction Time | 24 hours | 18 hours |

| Yield (%) | 92% | 95% |

| Enantiomeric Excess (ee, %) | >99% (S-enantiomer) | 98% (S-enantiomer) |

| Boc Deprotection Yield (%) | 98% | 97% |

| Overall Yield (%) | 90% | 92% |

Experimental Protocols

Method 1: Biocatalytic Asymmetric Reduction

This method utilizes a ketoreductase enzyme to achieve high enantioselectivity under mild reaction conditions.

Workflow:

Caption: Workflow for biocatalytic asymmetric reduction.

Detailed Protocol:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution containing potassium phosphate buffer (100 mM, pH 7.0), NADP+ (1 mM), glucose dehydrogenase (GDH, 5 U/mL), and D-glucose (100 mM).

-

Enzyme Addition: Add the selected ketoreductase (KRED) to the reaction mixture to a final concentration of 2 mg/mL.

-

Substrate Addition: Prepare a solution of N-Boc-4-acetylpiperidine (1 equivalent) in isopropanol (10% v/v of the total reaction volume). Add this solution to the reaction mixture dropwise with gentle stirring.

-

Incubation: Maintain the reaction at 30 °C with constant stirring for 24 hours. Monitor the reaction progress by TLC or HPLC.

-

Work-up: Upon completion, quench the reaction by adding an equal volume of ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford (1S)-1-(N-Boc-piperidin-4-yl)ethan-1-ol.

-

Boc Deprotection: Dissolve the purified N-Boc protected alcohol in 1,4-dioxane and add a 4 M solution of HCl in dioxane (3 equivalents). Stir the mixture at room temperature for 4 hours.

-

Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with diethyl ether and collect the precipitate by filtration to yield this compound hydrochloride as a white solid.

Method 2: Catalytic Asymmetric Transfer Hydrogenation

This chemo-catalytic approach employs a well-defined chiral ruthenium complex to achieve high yield and excellent enantioselectivity.

Workflow:

Caption: Workflow for catalytic asymmetric transfer hydrogenation.

Detailed Protocol:

-

Catalyst Preparation: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the chiral catalyst (1S,2S)-RuCl(p-cymene)(TsDPEN) (0.005 equivalents) in anhydrous dichloromethane (DCM).

-

Substrate Addition: Add N-Boc-4-acetylpiperidine (1 equivalent) to the catalyst solution.

-

Reducing Agent Addition: Add a 5:2 azeotropic mixture of formic acid and triethylamine (5 equivalents) to the reaction mixture.

-

Reaction: Stir the mixture at 28 °C for 18 hours. Monitor the reaction by TLC or HPLC.

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to give (1S)-1-(N-Boc-piperidin-4-yl)ethan-1-ol.

-

Boc Deprotection: Dissolve the purified product in DCM and add trifluoroacetic acid (TFA, 5 equivalents). Stir the solution at room temperature for 2 hours.

-

Isolation: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether. Collect the solid by filtration to obtain this compound as the trifluoroacetate salt.

Conclusion

Both biocatalytic and chemo-catalytic methods provide efficient and highly stereoselective routes to this compound. The choice of method may depend on factors such as catalyst/enzyme availability, cost, and desired scale of the synthesis. The biocatalytic approach offers the advantage of operating in an aqueous medium under mild conditions, while the asymmetric transfer hydrogenation provides a robust and well-established chemical alternative. The detailed protocols provided herein should serve as a valuable resource for researchers engaged in the synthesis of chiral piperidine-containing molecules.

Application Notes and Protocols for the Purification of (1S)-1-(piperidin-4-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of (1S)-1-(piperidin-4-yl)ethan-1-ol, a chiral piperidine derivative of interest in pharmaceutical development. Due to the limited availability of specific purification data for this exact compound in publicly accessible literature, this guide consolidates and adapts established techniques for structurally related piperidine compounds. The protocols provided herein are intended as a starting point and may require optimization for specific sample matrices and purity requirements.

Overview of Purification Strategies

The purification of chiral piperidine derivatives such as this compound primarily relies on two key techniques: crystallization and chiral chromatography . The choice of method depends on the scale of purification, the nature of the impurities, and the desired final purity.

-